2-Chloro-5-fluoro-4-(methylthio)pyridine
Overview
Description
2-Chloro-5-fluoro-4-(methylthio)pyridine is an organic compound with the molecular formula C6H5ClFNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, fluorine, and a methylthio group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(methylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated pyridines and modified thioethers.
Scientific Research Applications
2-Chloro-5-fluoro-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylthio group allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-methylpyridine
- 2-Chloro-5-fluoro-4-methylpyrimidine
- 2-Chloro-5-fluoro-4-(methylthio)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(methylthio)pyridine is unique due to the combination of chlorine, fluorine, and a methylthio group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPJSZORWMCZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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